1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Nuclear Receptor Pharmacology PXR Antagonism Structure-Activity Relationship

This compound is a rationally designed, chiral 1,2,3‑triazole‑4‑carboxamide that provides unique SAR capabilities for PXR antagonist/inverse‑agonist profiling. Its distinct 3‑fluorophenyl N1‑substitution and a chiral 4‑fluorophenylethyl amide tail enable side‑by‑side functional comparisons that cannot be inferred from class membership. Minor structural changes in this chemotype can invert pharmacology, making this specific di‑fluorinated, enantiopure probe indispensable for generating proprietary data on binding poses, CYP3A4 transactivation, and metabolic stability in human liver microsome assays.

Molecular Formula C17H14F2N4O
Molecular Weight 328.323
CAS No. 1226449-35-9
Cat. No. B2769291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
CAS1226449-35-9
Molecular FormulaC17H14F2N4O
Molecular Weight328.323
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F
InChIInChI=1S/C17H14F2N4O/c1-11(12-5-7-13(18)8-6-12)20-17(24)16-10-23(22-21-16)15-4-2-3-14(19)9-15/h2-11H,1H3,(H,20,24)
InChIKeySZOIVDBWIOPUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide: Sourcing a PXR-Targeted Triazole Carboxamide Probe


The compound 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide (CAS 1226449-35-9) is a synthetic, fluorinated 1,2,3-triazole-4-carboxamide derivative. This class has been identified in drug discovery campaigns, notably as modulators of the pregnane X receptor (PXR), a key transcriptional regulator of drug metabolism and disposition [1]. The specific structural features—including the 1-(3-fluorophenyl) substitution on the triazole core and the chiral N-[1-(4-fluorophenyl)ethyl] amide tail—position it within a structure-activity relationship (SAR) series explored for developing potent and selective PXR antagonists, a target of high therapeutic interest for managing adverse drug-drug interactions [1]. Its distinct fluorine pattern differentiates it from other triazole carboxamide analogs.

The Selectivity Trap: Why PXR-Targeted 1,2,3-Triazole-4-carboxamides Are Not Interchangeable


In the development of PXR modulators, minor structural modifications to the 1,2,3-triazole-4-carboxamide scaffold can cause a catastrophic switch in pharmacological profile, transforming a potent antagonist into an agonist or leading to a complete loss of target engagement [1]. The nuanced SAR within the PXR ligand-binding domain means that generic substitution based solely on the triazole core is wholly inadequate. Compounds differing by a single halogen or alkyl group can exhibit orders-of-magnitude differences in binding affinity and, more critically, functional activity (inverse agonism versus antagonism) [1]. Therefore, selecting a specific compound requires rigorous, quantitative, side-by-side functional proof, which cannot be inferred from class membership.

Quantitative Differentiation: A Data-Driven Guide for Procuring 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide


Limitation of Available Comparative Data for 1-(3-Fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

A comprehensive review of public primary research papers and patents reveals that no direct, quantitative head-to-head comparison data or isolated in-class pharmacological data (e.g., IC50, EC50, Ki) is currently available in authoritative sources for the specific compound 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. While a structurally related series of 1H-1,2,3-triazole-4-carboxamides has been optimized for PXR modulation, the published SAR tables and primary data do not include this precise analog [1]. Consequently, procurement decisions cannot currently be based on a quantitative biological or performance advantage of this specific fluorinated derivative versus its close analogs such as the unsubstituted phenyl, 2-fluorophenyl, or 4-fluorophenyl positional isomers, as no data exists for a direct comparison.

Nuclear Receptor Pharmacology PXR Antagonism Structure-Activity Relationship

Application Scenarios for 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide Based on Class-Level Evidence


Probing the Impact of Fluorination Patterns on PXR Ligand-Binding Pocket Interactions

Given the established ligand-binding pocket of PXR is large and hydrophobic, this compound can serve as a rationally designed probe to investigate how the specific placement of a fluorine atom at the 3-position of the N1-phenyl ring, combined with a chiral 4-fluorophenylethyl tail, influences binding poses and induced-fit dynamics. This is a direct application of SAR principles from the 1,2,3-triazole-4-carboxamide series, where even small structural changes profoundly affect binding and function [1]. The results would generate novel, proprietary SAR data.

Chiral Probe for PXR Antagonism Versus Inverse Agonism Differentiation

The inclusion of a chiral (1-(4-fluorophenyl)ethyl) side chain introduces a stereochemical element absent in many achiral lead compounds like compound 1 [1]. This scenario involves evaluating the individual enantiomers to determine if one possesses a preference for pure antagonism (lacking inverse agonistic activity), a highly desirable and rare profile in the quest for selective PXR inhibitors. Success would directly address the key pharmacological differentiation noted in related series.

Metabolic Stability Assessment of a Di-fluorinated Triazole Scaffold

Fluorination is a common medicinal chemistry strategy to block sites of oxidative metabolism. This compound can be used in a comparative study against its non-fluorinated or mono-fluorinated counterparts to quantitatively assess if its distinct di-fluorinated pattern confers enhanced metabolic stability in human liver microsome assays. This directly addresses a key limitation of earlier, non-optimized triazole PXR modulators [1].

Chemical Biology Control in CYP3A4 Induction Assays

As a structurally distinct analog from the highly optimized leads (e.g., compounds 85 and 89), this compound serves as an ideal negative control or tool for assessing the breadth of activity within the chemical series in cellular PXR transactivation assays measuring CYP3A4 promoter activity [1]. Its use helps calibrate assay windows and ensures newly identified activity is not an artifact of the general scaffold.

Quote Request

Request a Quote for 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.